molecular formula C14H15N3O B2959168 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 1903050-84-9

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2959168
CAS No.: 1903050-84-9
M. Wt: 241.294
InChI Key: KCSUQEMQPSEDTK-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal and agrochemical research. It features a benzamide core linked to a pyrimidine heterocycle via an ethyl chain. The pyrimidine ring is a fundamental scaffold in biology and chemistry, known for its diverse range of bioactivities . Researchers investigate this and similar compounds for their potential biological properties. Pyrimidine derivatives are extensively explored in scientific literature for their antimicrobial, anticancer, and anti-inflammatory activities, among others . For instance, recent studies have synthesized novel pyrimidine derivatives containing an amide moiety and evaluated their promising antifungal activity against various plant pathogens . The presence of both the pyrimidine and amide functional groups in a single molecule makes this compound a valuable intermediate or target for developing new therapeutic agents or agrochemicals. Its mechanism of action would be specific to the research context but often involves interaction with enzymatic targets or genetic material in pathogens or diseased cells . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-methyl-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)14(18)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSUQEMQPSEDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-ketoesters and amidines under acidic or basic conditions.

    Alkylation: The pyrimidine intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl side chain.

    Amidation: The final step involves the reaction of the alkylated pyrimidine with 2-methylbenzoic acid or its derivatives under dehydrating conditions to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide may involve optimized reaction conditions such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving pyrimidine derivatives.

    Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzamide group may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, linker chains, and heterocyclic moieties, which influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison with key analogs:

Substituted Benzamides with Pyrimidine Moieties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide • Ortho-methyl benzamide
• Pyrimidin-5-yl ethyl linker
C₁₄H₁₅N₃O 241.29 Intermediate for kinase inhibitors
2-Chloro-6-fluoro-N-[2-(pyrimidin-5-yl)ethyl]benzamide • Chloro/fluoro substituents
• Pyrimidin-5-yl ethyl linker
C₁₃H₁₁ClFN₃O 279.70 Potential antimicrobial activity
2-Bromo-5-methoxy-N-(2-(pyrimidin-2-yl)ethyl)benzamide • Bromo/methoxy substituents
• Pyrimidin-2-yl ethyl linker
C₁₆H₁₅BrF₃N₃O₂ 418.21 High molecular weight; halogenated analog for stability studies

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, Br) enhance polarity and may improve binding to hydrophobic enzyme pockets .
  • Methoxy groups increase steric bulk and reduce metabolic degradation compared to methyl substituents .
  • Pyrimidin-5-yl vs.
Benzamides with Modified Side Chains
Compound Name Side Chain Structure Yield (%) Melting Point (°C) Application Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) • 3,4-Dimethoxyphenethylamine linker 80 90 Antiproliferative activity in cancer models
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) • Hydroxybenzamide + dimethoxyphenethylamine 34 96 Antioxidant properties

Key Observations :

  • Rip-B and Rip-D demonstrate the impact of phenolic hydroxyl and methoxy groups on biological activity. Rip-D’s lower yield (34%) reflects synthetic challenges in introducing hydroxyl groups .
  • Higher melting points (90–96°C) correlate with increased crystallinity due to hydrogen-bonding interactions .
Pharmacologically Active Analogs
  • Filapixant (WHO-INN List 122): Structure: 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methylthiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide Application: Purinoreceptor antagonist with enhanced selectivity due to trifluoromethyl and thiazole groups . Contrast: Filapixant’s morpholine-thiazole-pyrimidine architecture confers higher receptor affinity compared to simpler benzamides .

Biological Activity

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrimidine moiety and a benzamide, which may influence its interactions with biological targets.

The biological activity of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrimidine component can mimic natural substrates or inhibitors, facilitating modulation of various biological pathways. The benzamide group enhances binding affinity and specificity through additional interactions with the target sites.

Research Findings

Recent studies have explored the compound's potential in various biological applications:

  • Medicinal Chemistry : The compound has been identified as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
  • Biological Probes : It serves as a probe to study biological pathways involving pyrimidine derivatives, aiding in the understanding of cellular mechanisms.
  • Antifungal Activity : Related compounds have shown promising antifungal properties, suggesting that structural analogs may exhibit similar activities against fungal pathogens .

Case Studies

  • Anticancer Activity : A study screened a library of compounds for anticancer properties, identifying several derivatives with significant activity against cancer cell lines. While specific data on 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide was not highlighted, the structural similarities suggest potential efficacy .
  • In Vitro Studies : In vitro assays demonstrated that related pyrimidine derivatives exhibited varying degrees of activity against fungal strains, with some achieving complete inhibition at specific concentrations. This indicates that modifications to the pyrimidine structure can enhance biological efficacy .

Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide:

Compound NameStructural DifferencesBiological Activity
2-methyl-N-(2-(pyridin-5-yl)ethyl)benzamidePyridine instead of pyrimidineDifferent binding properties
N-(2-(pyrimidin-5-yl)ethyl)benzamideLacks methyl substitutionReduced potency
2-methyl-N-(2-(pyrimidin-4-yl)ethyl)benzamideSubstituted at a different positionVaries in activity

The unique positioning of the methyl and pyrimidine groups in 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide may confer distinct advantages in terms of binding affinity and selectivity compared to these analogs.

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